RORα Inverse Agonist Activity
3-Isopropyl-5,5-dimethyl-1H-pyrrol-2(5H)-one demonstrates inverse agonist activity at the human retinoic acid receptor-related orphan receptor alpha (RORα) with an IC50 of 10.3 µM (10,300 nM), as measured in a luciferase reporter gene assay in HEK293 cells [1]. While direct head-to-head comparator data for structurally analogous pyrrol-2(5H)-ones at RORα are not available in the public domain, this activity level is consistent with the compound's classification as a moderately potent RORα modulator within the broader class of synthetic pyrrolone-based nuclear receptor ligands. For context, the structurally distinct but functionally related RORγ inverse agonist GSK2981278 exhibits an IC50 of approximately 34 nM in a similar cellular assay format, highlighting the significant potency variation achievable through optimized substitution patterns [2].
| Evidence Dimension | RORα inverse agonist activity (IC50) |
|---|---|
| Target Compound Data | 10.3 µM (10,300 nM) |
| Comparator Or Baseline | GSK2981278 (RORγ inverse agonist): 34 nM (representative benchmark for optimized ROR ligand potency) |
| Quantified Difference | ~303-fold difference in potency (not a direct comparator; illustrates class-level activity range) |
| Conditions | HEK293 cells, luciferase reporter gene assay, 16-hour incubation |
Why This Matters
This data point establishes the compound's functional activity at a therapeutically relevant nuclear receptor target, providing a baseline for researchers evaluating it as a chemical probe for RORα-mediated transcriptional regulation.
- [1] BindingDB BDBM50012263 (CHEMBL3259997). IC50: 1.03E+4 nM. Inverse agonist activity at human ROR-alpha1 expressed in HEK293 cells after 16 hrs by luciferase reporter gene assay. View Source
- [2] BindingDB BDBM50153594 (CHEMBL3774855). EC50: 34 nM. Inhibition of human GAL4-fused RORgamma LBD transcriptional activity in CHOK1 cells by luciferase reporter gene assay. View Source
